ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
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Overview
Description
Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is a complex organic compound featuring both isoxazole and isothiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) catalysts . The isothiazole ring can be formed through similar cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the isoxazole and isothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl derivatives: Known for their biological activities and used in various pharmaceutical applications.
Isothiazole derivatives: Also exhibit significant biological activities and are used in drug development.
Uniqueness
Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is unique due to the combination of isoxazole and isothiazole rings in its structure. This dual-ring system provides a diverse range of chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-5-19-13(18)10-7(3)16-21-12(10)14-11(17)9-6(2)15-20-8(9)4/h5H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCRGYZVRPNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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